Cas no 1427706-72-6 (N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)
![N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide structure](https://www.kuujia.com/scimg/cas/1427706-72-6x500.png)
N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26681241
- N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(1-cyanocyclobutyl)-N-methyl-2-[(5-naphthalen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- 1427706-72-6
- Z878666162
- AKOS034649217
-
- Inchi: 1S/C20H18N4O2S/c1-24(20(13-21)9-4-10-20)17(25)12-27-19-23-22-18(26-19)16-8-7-14-5-2-3-6-15(14)11-16/h2-3,5-8,11H,4,9-10,12H2,1H3
- InChI Key: OSEJSPVMEZKWPO-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(C2=CC=C3C=CC=CC3=C2)O1)CC(N(C)C1(C#N)CCC1)=O
Computed Properties
- Exact Mass: 378.11504700g/mol
- Monoisotopic Mass: 378.11504700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 108Ų
N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681241-0.05g |
N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
1427706-72-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Related Literature
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
Additional information on N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Chemical Compound CAS No. 1427706-72-6: N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
The compound CAS No. 1427706-72-6, also known as N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.
The molecular structure of this compound is characterized by a combination of functional groups that contribute to its reactivity and stability. The presence of the oxadiazole ring and the sulfanyl group suggests potential roles in sulfur-based chemistry and heterocyclic compounds. Recent studies have highlighted the importance of such structures in modulating biological activities, making this compound a valuable subject for further research.
One of the key aspects of this compound is its synthesis pathway. Researchers have developed efficient methods to synthesize this compound using a combination of nucleophilic substitutions and coupling reactions. The use of cyanocyclobutane as an intermediate has been particularly innovative, enabling the formation of stable carbon-nitrogen bonds that are crucial for the compound's functionality.
In terms of applications, this compound has shown promise in the field of pharmacology. Preclinical studies indicate that it may possess anti-inflammatory and antioxidant properties, making it a potential candidate for developing new therapeutic agents. Additionally, its structural versatility allows for modifications that could enhance bioavailability and reduce toxicity, which are critical factors in drug development.
Recent advancements in computational chemistry have also provided deeper insights into the electronic properties of this compound. Quantum mechanical calculations reveal that the naphthalene moiety plays a significant role in determining the compound's electronic behavior, which could be exploited in designing novel materials for optoelectronic devices.
The integration of experimental and computational approaches has further enhanced our understanding of this compound's behavior under various conditions. For instance, studies on its thermal stability and reactivity under different pH levels have provided valuable data for optimizing its synthesis and application processes.
In conclusion, CAS No. 1427706-72-6 represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, coupled with recent research findings, positions it as a key player in future innovations within the chemical sciences.
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